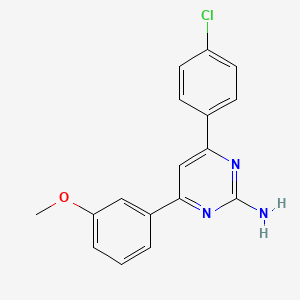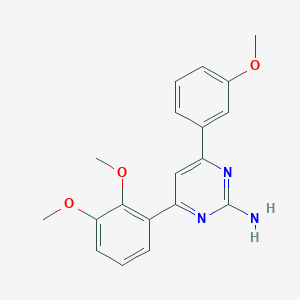
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine, also known as 4-MPTMP, is a synthetic organic compound with a wide range of applications in scientific research. It has been used in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
科学研究应用
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, as well as in the study of biochemical and physiological effects. It has also been used in the study of the effects of various drugs on the body, as well as in the study of the effects of different environmental factors on the body.
作用机制
The exact mechanism of action of 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is not yet fully understood. However, it is believed to interact with certain enzymes in the body, leading to a variety of biochemical and physiological effects. It is also believed to interact with certain receptors in the body, leading to the activation of certain pathways.
Biochemical and Physiological Effects
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer properties. It has also been shown to have effects on the cardiovascular system, as well as on the nervous system. Additionally, it has been shown to have effects on the immune system, as well as on the endocrine system.
Advantages and Limitations for Laboratory Experiments
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and is widely available. Additionally, it is relatively stable and has a low toxicity profile. However, it is not very soluble in water, making it difficult to use in certain experiments. Additionally, it has limited solubility in organic solvents, making it difficult to use in certain experiments.
未来方向
There are a variety of potential future directions for 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. One potential future direction is to further explore its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to explore its potential therapeutic applications, as well as its potential applications in the study of drug metabolism and toxicology. Additionally, further research could be done to explore its potential applications in the study of environmental factors and their effects on the body. Finally, further research could be done to explore its potential applications in the study of the effects of various drugs on the body.
合成方法
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine is most commonly synthesized through a multi-step process. The first step involves the reaction of 3-methoxyphenyl isocyanide with 3,4,5-trimethoxyphenyl isocyanide to form a urea intermediate. This intermediate is then reacted with 2-chloro-4-methylpyrimidine to produce 4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine. This synthesis method is relatively simple and has been used to synthesize a variety of compounds.
属性
IUPAC Name |
4-(3-methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-24-14-7-5-6-12(8-14)15-11-16(23-20(21)22-15)13-9-17(25-2)19(27-4)18(10-13)26-3/h5-11H,1-4H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQBCNGGEBUCOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Methoxyphenyl)-6-(3,4,5-trimethoxyphenyl)pyrimidin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














